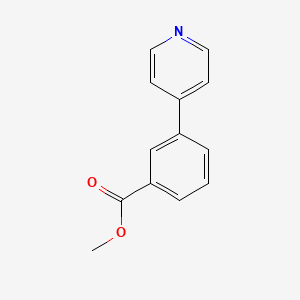
Methyl 3-(4-pyridinyl)benzoate
概要
説明
Methyl 3-(4-pyridinyl)benzoate is a chemical compound with the CAS Number: 126179-78-0. It has a molecular weight of 213.24 . The IUPAC name for this compound is methyl 3-(4-pyridinyl)benzoate .
Molecular Structure Analysis
The molecular formula of Methyl 3-(4-pyridinyl)benzoate is C13H11NO2 . The InChI Code is 1S/C13H11NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-9H,1H3 .科学的研究の応用
Electrochromic Materials
A study detailed the synthesis and electrochromic properties of a magenta polypyrrole derivatized with Methyl Red azo dye, showcasing enhanced electrochromic properties, which are promising for application in pH sensors due to their color change in response to pH variations (Almeida et al., 2017).
Supramolecular Liquid Crystals
Research on supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds, including laterally methyl-substituted derivatives, highlighted the effect of different substituents on the stability of the liquid crystal phases. This work provides insights into the design of new liquid crystalline materials (Naoum et al., 2010).
Hyperbranched Aromatic Polyamides
A study on the synthesis and properties of hyperbranched aromatic polyamides demonstrated the potential of these materials in creating high-performance polymers with solubility in common organic solvents, showcasing their applicability in various polymer-based technologies (Yang et al., 1999).
Catalysis
Research into the catalytic methylation of pyridines using temporary dearomatisation revealed a new method for introducing a methyl group onto the aromatic ring of pyridines, utilizing methanol and formaldehyde. This innovative approach has implications for the development of new synthetic methods in organic chemistry (Grozavu et al., 2020).
Metal-Organic Frameworks (MOFs)
A study on the synthesis and application of protonated metal-organic frameworks (MOFs) for the removal of anionic dyes from aqueous solutions demonstrated ultrahigh uptake capacities and excellent selectivity. This research suggests potential applications of MOFs in water purification and environmental remediation (Yu et al., 2021).
Organic Synthesis
Research on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates highlighted the utility of these compounds as scaffolds for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles, indicating their importance in the development of new organic compounds (Ruano et al., 2005).
Safety And Hazards
将来の方向性
Pyridine derivatives, such as Methyl 3-(4-pyridinyl)benzoate, are important structural motifs found in numerous bioactive molecules. There is a need for robust methods allowing the selective introduction of multiple functional groups to pyridine . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
特性
IUPAC Name |
methyl 3-pyridin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURDGCXMAZZEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408911 | |
| Record name | Methyl 3-(4-pyridyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-pyridinyl)benzoate | |
CAS RN |
126179-78-0 | |
| Record name | Methyl 3-(4-pyridyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

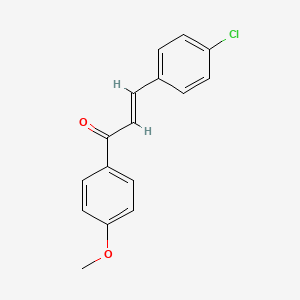
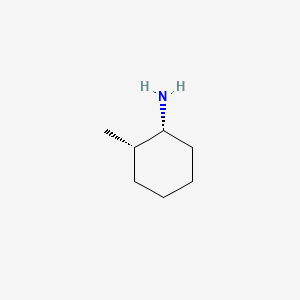
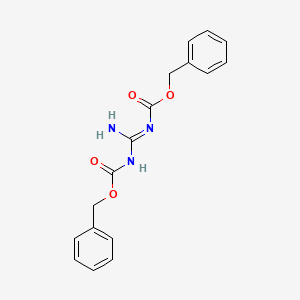

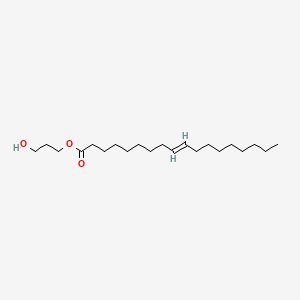
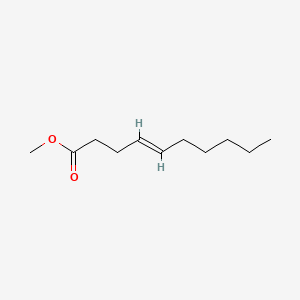
![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)
![3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine](/img/structure/B1599873.png)
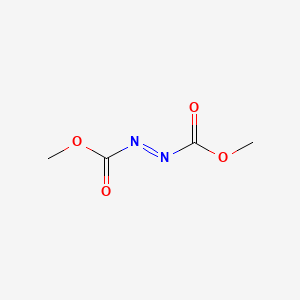
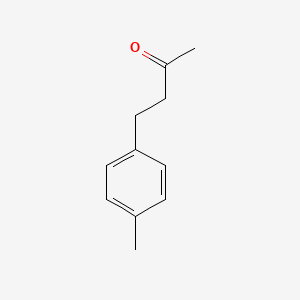
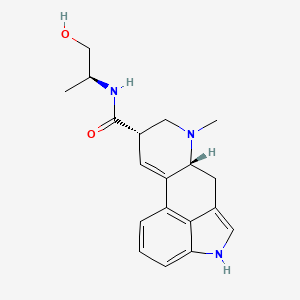
![4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B1599880.png)
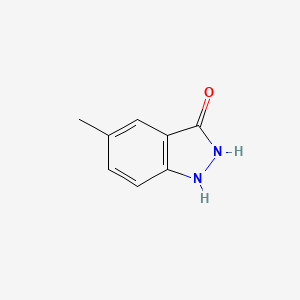
![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)